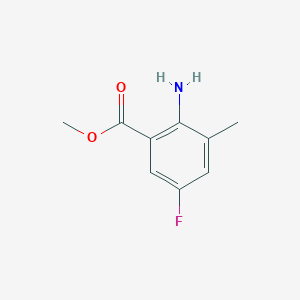









|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]([CH3:12])=[CH:10][C:9]([F:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C(OC(=O)C)(=O)C.C([O-])(=O)C.[K+].[N:26](OCCC(C)C)=O>C(Cl)(Cl)Cl>[F:13][C:9]1[CH:10]=[C:11]2[C:2](=[C:3]([C:4]([O:6][CH3:7])=[O:5])[CH:8]=1)[NH:1][N:26]=[CH:12]2 |f:2.3|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)OC)C=C(C=C1C)F
|
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
157 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
1.62 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OCCC(C)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 90 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature below 40° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichlormethane
|
|
Type
|
WASH
|
|
Details
|
washed with water, saturated sodium bicarbonate and brine
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a red solid, which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography (silica gel, 0-50% ethyl acetate/hexanes)
|


Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C2C=NNC2=C(C1)C(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 455 mg | |
| YIELD: PERCENTYIELD | 43% | |
| YIELD: CALCULATEDPERCENTYIELD | 42.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |